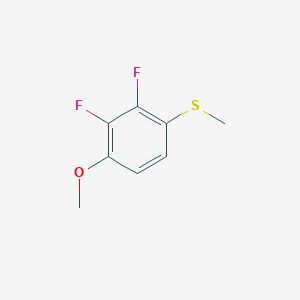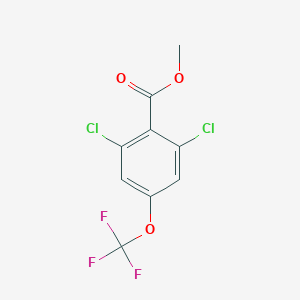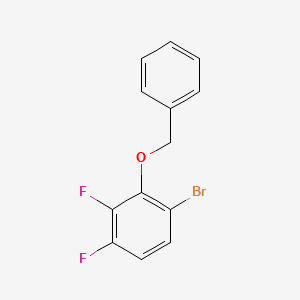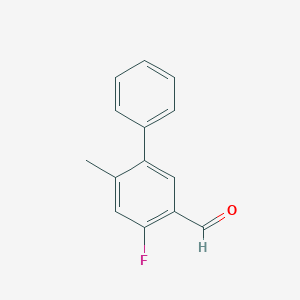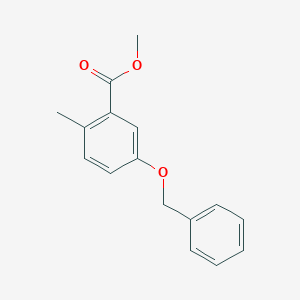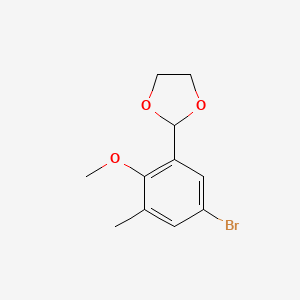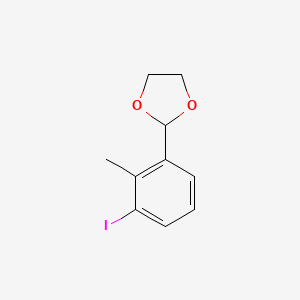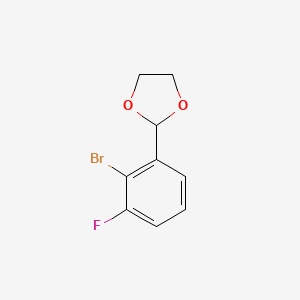![molecular formula C10H7BrF4O2 B6296294 2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane CAS No. 2221811-98-7](/img/structure/B6296294.png)
2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The trifluoromethyl group (-CF3) is a common feature in many FDA-approved drugs . It’s known to improve drug potency, as seen in a molecule with a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring . Therefore, “2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane” could potentially be used in the development of new pharmaceuticals.
2. Inhibitors of Hepatitis C Virus (HCV) NS3 Protease Compounds with similar structures have been used in the synthesis and biochemical evaluation of inhibitors of hepatitis C virus (HCV) NS3 protease . This suggests that our compound could potentially be used in the development of antiviral drugs.
Anesthetic Applications
Cyclic analogues bearing the fluorinated 1,3-dioxolanes moiety have largely replaced Fluoroxene in its clinical use . Many anesthetics currently used are powerful positive allosteric modulators of GABA A . This suggests that “2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane” could potentially be used in the development of new anesthetics.
Chemical Synthesis
The compound could be used as a starting material or intermediate in the synthesis of other complex organic compounds. For example, a similar compound was reacted with 4-methylbenzoate 1a and MTBE in the presence of 0.6 N HCl (1.2 equiv) to give an intermediate .
Material Science
Fluorine-containing compounds significantly affect the growth of materials in electronics . Therefore, “2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane” could potentially be used in the development of new materials for electronic devices.
Agrochemical Applications
Fluorine-containing compounds are also prevalent in agrochemicals . This suggests that “2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane” could potentially be used in the development of new pesticides or fertilizers.
Mecanismo De Acción
Target of Action
The compound “2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane” is a boron reagent that is primarily used in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the carbon atoms in organic molecules that are involved in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in SM coupling . In this process, the boron atom in the compound transfers an organic group to a transition metal, such as palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The SM coupling reaction, facilitated by this compound, is part of a larger biochemical pathway involved in the synthesis of complex organic molecules . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which can lead to the creation of a wide variety of organic compounds .
Pharmacokinetics
It’s known that the compound’s stability and reactivity can be influenced by various factors, including the presence of other reagents and the conditions under which the sm coupling reaction is carried out .
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide variety of organic compounds, making it a valuable tool in the field of organic chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the SM coupling reaction can be affected by the temperature and the pH of the reaction environment . Additionally, the presence of other reagents can also influence the compound’s reactivity .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF4O2/c11-7-4-5(10(13,14)15)3-6(8(7)12)9-16-1-2-17-9/h3-4,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCBJOCWRSUKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC(=C2)C(F)(F)F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Bromo-2-fluoro-5-(trifluoromethyl)phenyl]-1,3-dioxolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


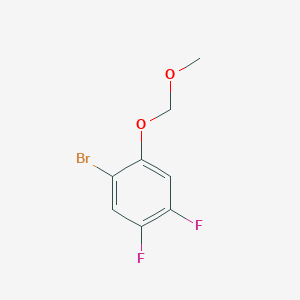
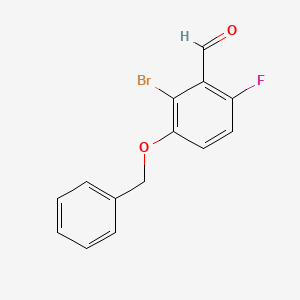

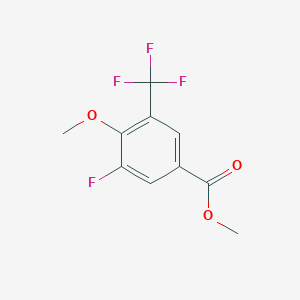
![[2,4-Difluoro-3-(propan-2-yloxy)phenyl]methanol](/img/structure/B6296257.png)
